molecular formula C10H21N3 B13181453 3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane

3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane

Cat. No.: B13181453
M. Wt: 183.29 g/mol
InChI Key: AILFQZXYNOQNPF-UHFFFAOYSA-N
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Description

3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane is a compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Chemical Reactions Analysis

3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxime derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of other tropane alkaloids. In biology, it is studied for its potential nematicidal activities against pests like Meloidogyne incognita. In medicine, its unique structure makes it a candidate for the development of therapeutic agents for neurological and psychiatric disorders .

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of nematode growth or modulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane is unique compared to other similar compounds due to its specific hydrazinyl and propyl substituents. Similar compounds include other tropane alkaloids, such as atropine and scopolamine, which also possess the 8-azabicyclo[3.2.1]octane core but differ in their substituents and biological activities.

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

(8-propyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine

InChI

InChI=1S/C10H21N3/c1-2-5-13-9-3-4-10(13)7-8(6-9)12-11/h8-10,12H,2-7,11H2,1H3

InChI Key

AILFQZXYNOQNPF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2CCC1CC(C2)NN

Origin of Product

United States

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